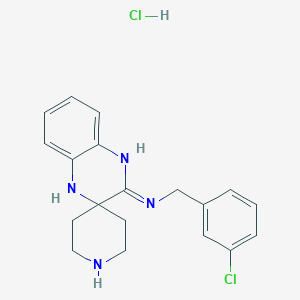

Liproxstatin-1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H22Cl2N4 |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;hydrochloride |

InChI |

InChI=1S/C19H21ClN4.ClH/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18;/h1-7,12,21,24H,8-11,13H2,(H,22,23);1H |

InChI Key |

HEHOHTKMIOBTKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Liproxstatin-1 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liproxstatin-1 hydrochloride (Lip-1) is a potent and specific small-molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Discovered through high-throughput screening, Liproxstatin-1 has emerged as a critical tool for studying the mechanisms of ferroptosis and as a promising therapeutic agent for diseases where ferroptosis is implicated, such as acute kidney injury, ischemia-reperfusion injury, and neurodegenerative disorders.[1][2][4] This technical guide provides a comprehensive overview of the core mechanism of action of Liproxstatin-1, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: A Potent Radical-Trapping Antioxidant

The primary mechanism by which Liproxstatin-1 inhibits ferroptosis is through its function as a radical-trapping antioxidant (RTA).[5][6][7] It effectively neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid autoxidation that is a hallmark of ferroptosis.[5][6] While initially thought to function by inhibiting lipoxygenase enzymes, studies have demonstrated that its principal mode of action is as an RTA, superior in efficacy to antioxidants like vitamin E (α-tocopherol) within a cellular context.[5][6][8] The spiroquinoxalinamine moiety in Liproxstatin-1's structure is crucial for its ability to donate a hydrogen atom from its -NH group to lipid peroxyl radicals, thus neutralizing them.[9] Theoretical studies suggest that the resulting Liproxstatin-1 radical can be regenerated to its active form by endogenous antioxidants like ubiquinol, allowing it to act catalytically.[10]

Liproxstatin-1 localizes to cellular membranes where it can effectively intercept and neutralize lipid radicals at the site of their formation.[9] This targeted action prevents the accumulation of lipid hydroperoxides and subsequent membrane damage that leads to cell death.[5][6]

Impact on Key Ferroptosis Signaling Pathways

Liproxstatin-1's anti-ferroptotic activity is intertwined with the central regulators of ferroptosis, most notably Glutathione Peroxidase 4 (GPX4). It also influences other key pathways involved in lipid metabolism and antioxidant defense.

The GPX4 Axis

GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides.[11][12] Inducers of ferroptosis, such as RSL3, directly inhibit GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and cell death.[11][13] Liproxstatin-1 demonstrates a profound ability to rescue cells from GPX4 inhibition.[11][13] Studies have shown that in addition to its direct radical-trapping activity, Liproxstatin-1 can restore the expression levels of GPX4 in cells undergoing ferroptosis.[11][12][13] It also supports the function of the broader anti-ferroptosis system by increasing the levels of glutathione (GSH), a necessary cofactor for GPX4 activity.[9][11]

Ferroptosis Suppressor Protein 1 (FSP1)

FSP1 is another key component of the cellular anti-ferroptosis system. It acts in a parallel pathway to GPX4 to suppress lipid peroxidation. Liproxstatin-1 has been shown to restore the expression of FSP1 in oligodendrocytes where its levels were decreased by the ferroptosis inducer RSL-3.[11][13]

Lipid Metabolism

Ferroptosis is intrinsically linked to lipid metabolism, particularly the synthesis of polyunsaturated fatty acid-containing phospholipids, which are the primary substrates for lipid peroxidation. Key enzymes in this process are Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[14] In some models of ferroptosis, such as in hypertriglyceridemic pancreatitis, Liproxstatin-1 has been observed to suppress the expression of ACSL4 and LPCAT3, suggesting a potential modulatory role on the lipid landscape of the cell.[14]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell/System | Condition | Reference(s) |

| IC50 (Ferroptosis Inhibition) | 22 nM | Gpx4-/- cells | Ferroptotic cell death | [1][2][3][15][16][17] |

| Lipid Peroxidation Prevention | 50 nM | Gpx4-/- cells | Complete prevention of lipid peroxidation | [1][18][19] |

| Cell Protection (vs. RSL3) | 200 nM | Gpx4-/- cells | Dose-dependent protection | [1][18][19] |

| Cell Protection (vs. Erastin) | 200 nM | Gpx4-/- cells | Dose-dependent protection | [1][18][19] |

| Cell Protection (vs. L-buthionine sulphoximine) | 200 nM | Gpx4-/- cells | Dose-dependent protection | [1][18][19] |

| In Vivo Dosage (Mouse) | 10 mg/kg | GreERT2; Gpx4fl/fl mice | Intraperitoneal injection | [1][18] |

| In Vivo Dosage (Rat) | 10 mg/kg | Rat model of acute hypertriglyceridemic pancreatitis | Intraperitoneal injection | [14] |

Key Experimental Protocols

Detailed methodologies for studying the mechanism of action of Liproxstatin-1 are provided below.

Cell Viability Assay to Determine IC50 of Ferroptosis Inhibition

-

Objective: To quantify the concentration of Liproxstatin-1 required to inhibit ferroptosis-induced cell death by 50%.

-

Cell Line: Gpx4-/- mouse embryonic fibroblasts (MEFs) or other ferroptosis-sensitive cell lines (e.g., HT1080, B16F10).[18][20]

-

Materials:

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of Liproxstatin-1 in cell culture medium.

-

Pre-treat the cells with varying concentrations of Liproxstatin-1 for a specified period (e.g., 12-24 hours).[22]

-

Induce ferroptosis by adding the ferroptosis inducer (e.g., RSL3) to the wells, including a vehicle control.

-

Incubate for a duration sufficient to induce cell death (e.g., 24 hours).[4][11]

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the Liproxstatin-1 concentration and fitting the data to a dose-response curve.

-

Lipid Peroxidation Assay using BODIPY 581/591 C11

-

Objective: To visualize and quantify lipid peroxidation in cells treated with a ferroptosis inducer and Liproxstatin-1.

-

Principle: The fluorescent probe BODIPY 581/591 C11 incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion, its fluorescence emission shifts from red to green.[4][23]

-

Materials:

-

BODIPY 581/591 C11 dye

-

Ferroptosis inducer (e.g., RSL3)

-

Liproxstatin-1

-

Live-cell imaging microscope or flow cytometer

-

-

Protocol:

-

Culture cells on glass-bottom dishes or in suspension.

-

Treat cells with Liproxstatin-1 and/or a ferroptosis inducer as described in the cell viability assay.

-

Towards the end of the treatment period, load the cells with BODIPY 581/591 C11 (typically 1-10 µM) for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

Acquire images using a fluorescence microscope with appropriate filter sets for red and green fluorescence or analyze the fluorescence shift by flow cytometry.[4]

-

Quantify the ratio of green to red fluorescence as an indicator of lipid peroxidation. A decrease in this ratio in Liproxstatin-1 treated cells indicates inhibition of lipid peroxidation.[4]

-

Western Blot Analysis of Ferroptosis-Related Proteins

-

Objective: To determine the effect of Liproxstatin-1 on the expression levels of key proteins in the ferroptosis pathway.

-

Materials:

-

Primary antibodies against GPX4, FSP1, ACSL4, xCT (SLC7A11), etc.[11][14]

-

Secondary antibodies conjugated to HRP or a fluorescent dye.

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting membranes (e.g., PVDF or nitrocellulose).

-

Chemiluminescent substrate or fluorescence imaging system.

-

-

Protocol:

-

Treat cells with Liproxstatin-1 and a ferroptosis inducer.

-

Lyse the cells in protein lysis buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizations

Signaling Pathways

Caption: Signaling pathway of Liproxstatin-1 action in ferroptosis.

Experimental Workflow

Caption: General experimental workflow for studying Liproxstatin-1.

Conclusion

This compound is a powerful and specific inhibitor of ferroptosis, acting primarily as a radical-trapping antioxidant that efficiently neutralizes lipid peroxyl radicals within cellular membranes. Its ability to not only directly intervene in the lipid peroxidation chain reaction but also to positively modulate key anti-ferroptotic pathways, such as the GPX4 and FSP1 systems, underscores its efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate mechanisms of ferroptosis and to explore the therapeutic potential of Liproxstatin-1 in a variety of disease models.

References

- 1. apexbt.com [apexbt.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Liproxstatin-1 attenuates acute hypertriglyceridemic pancreatitis through inhibiting ferroptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]

- 18. apexbt.com [apexbt.com]

- 19. apexbt.com [apexbt.com]

- 20. Radiotherapy and immunotherapy promote tumoral lipid oxidation and ferroptosis via synergistic repression of SLC7A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medkoo.com [medkoo.com]

- 22. researchgate.net [researchgate.net]

- 23. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Liproxstatin-1 Hydrochloride in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 hydrochloride is a potent and specific inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its ability to suppress lipid peroxidation at nanomolar concentrations has established it as a critical tool for studying ferroptosis and as a promising therapeutic candidate for diseases associated with oxidative stress and lipid damage. This technical guide provides an in-depth overview of the core mechanism of action of Liproxstatin-1, detailed experimental protocols for its use, and a summary of key quantitative data.

Introduction to this compound

Liproxstatin-1 is a spiroquinoxalinamine derivative that was identified through high-throughput screening for its ability to inhibit ferroptosis.[1] It is a radical-trapping antioxidant that effectively prevents the accumulation of lipid hydroperoxides, the key executioners of ferroptotic cell death.[2][3] The hydrochloride salt of Liproxstatin-1 is a commonly used form in research due to its improved solubility and stability.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-[(3-chlorophenyl)methyl]spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine hydrochloride | |

| Molecular Formula | C₁₉H₂₁ClN₄·HCl | |

| Molecular Weight | 377.31 g/mol | |

| CAS Number | 2250025-95-5 | |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO (to 100 mM) |

Mechanism of Action: Inhibition of Lipid Peroxidation

Liproxstatin-1's primary mechanism of action is the direct scavenging of lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[2][3] This activity is central to its ability to inhibit ferroptosis, a process initiated by the failure of the glutathione-dependent lipid hydroperoxide detoxification systems, primarily the enzyme Glutathione Peroxidase 4 (GPX4).[5][6]

The Ferroptosis Pathway and the Role of GPX4

Ferroptosis is triggered by the accumulation of lipid hydroperoxides, which are formed when reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cellular membranes. The GPX4 enzyme, using glutathione (GSH) as a cofactor, is the primary defense against this process, converting toxic lipid hydroperoxides into non-toxic lipid alcohols.[5][7]

Inducers of ferroptosis, such as RSL3 and erastin, function by either directly inhibiting GPX4 (RSL3) or by depleting the cellular pool of GSH (erastin), which is essential for GPX4 activity.[8][9] In the absence of functional GPX4, lipid peroxidation proceeds unchecked, leading to membrane damage and cell death.

Liproxstatin-1 as a Radical-Trapping Antioxidant

Liproxstatin-1 acts downstream of GPX4 inhibition. As a lipophilic radical-trapping antioxidant, it intercalates into cellular membranes where lipid peroxidation occurs.[10] There, it donates a hydrogen atom to lipid peroxyl radicals, neutralizing them and terminating the lipid peroxidation chain reaction.[4][11] This mechanism is independent of GPX4 and the cellular glutathione pool, allowing Liproxstatin-1 to rescue cells from ferroptosis even when these primary defense systems are compromised.[5]

Quantitative Data Summary

Liproxstatin-1 has demonstrated potent inhibition of ferroptosis across various cell lines and in vivo models.

In Vitro Efficacy

| Cell Line | Ferroptosis Inducer | IC₅₀ / Effective Concentration | Reference |

| Gpx4-/- MEFs | - | 22 nM (IC₅₀) | [1] |

| Gpx4-/- MEFs | RSL3 (0.5 µM) | 200 nM (protective) | [12] |

| Gpx4-/- MEFs | Erastin (1 µM) | 200 nM (protective) | [12] |

| OLN93 Oligodendrocytes | RSL3 | 115.3 nM (EC₅₀) | [5] |

| Caco-2 | Hypoxia/Reoxygenation | 200 nM (protective) | [13] |

| Primary Human Renal Proximal Tubule Cells | RSL3 | Protective (concentration not specified) | [14] |

In Vivo Efficacy

| Animal Model | Disease Model | Dosage | Outcome | Reference |

| GreERT2; Gpx4fl/fl mice | Acute Renal Failure | 10 mg/kg (i.p.) | Significantly extended survival | [12] |

| Mice | Ischemia/Reperfusion-induced Liver Injury | Not specified | Mitigated tissue injury | [1] |

| Mice | Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | 10 mg/kg/day (i.p.) for 2 weeks | Reduced steatosis and steatohepatitis | [15][16] |

| Mice | Intestinal Ischemia/Reperfusion | 10 mg/kg (i.p.) | Ameliorated ferroptosis and intestinal injury | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Induction of Ferroptosis with RSL3

This protocol describes the induction of ferroptosis in a cancer cell line using the GPX4 inhibitor RSL3.

Materials:

-

Cell line of interest (e.g., HCT116, HT-1080)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

RSL3 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[17]

-

Prepare working solutions of Liproxstatin-1 and RSL3 in complete cell culture medium.

-

For the treatment groups, carefully remove the medium and add medium containing the desired concentration of Liproxstatin-1 (e.g., 200 nM). Incubate for 1-2 hours.

-

Add RSL3 to the wells to a final concentration of 1 µM. Include appropriate controls: vehicle (DMSO) only, Liproxstatin-1 only, and RSL3 only.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Proceed with cell viability or lipid peroxidation assessment.

Assessment of Lipid Peroxidation using C11-BODIPY 581/591

This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation.

Materials:

-

Cells treated as described in Protocol 4.1

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-2 µM in cell culture medium.[18]

-

Remove the treatment medium from the cells and add the C11-BODIPY 581/591 staining solution.

-

Incubate for 30 minutes at 37°C, protected from light.[18]

-

Wash the cells twice with HBSS or PBS.[18]

-

Add fresh HBSS or PBS to the wells.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability.

Materials:

-

Cells treated as described in Protocol 4.1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a powerful and specific inhibitor of ferroptosis, acting through the direct scavenging of lipid peroxyl radicals. Its well-characterized mechanism of action and proven efficacy in both in vitro and in vivo models make it an indispensable tool for researchers studying lipid peroxidation and ferroptosis. The protocols and data presented in this guide provide a solid foundation for the successful application of Liproxstatin-1 in a research setting, paving the way for new discoveries in the role of ferroptosis in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical insights into the mechanism of ferroptosis suppression via inactivation of a lipid peroxide radical by liproxstatin-1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. antbioinc.com [antbioinc.com]

- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 4.10. Ferroptosis Assay [bio-protocol.org]

- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 19. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Discovery and Synthesis of Liproxstatin-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 hydrochloride is a potent and specific small-molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Since its discovery through high-throughput screening, it has emerged as a critical tool for studying the mechanisms of ferroptosis and as a promising therapeutic lead for diseases where this cell death modality is implicated, such as acute kidney injury, neurodegenerative diseases, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its quantitative biological activity, and a visualization of the signaling pathways it modulates.

Discovery and Mechanism of Action

Liproxstatin-1 was identified from a library of small molecules for its ability to prevent cell death in mouse embryonic fibroblasts with an inducible knockdown of glutathione peroxidase 4 (Gpx4).[1] GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides, and its inactivation is a key trigger for ferroptosis. Liproxstatin-1 was found to inhibit ferroptotic cell death with a half-maximal inhibitory concentration (IC50) of 22 nM.[2][3][4][5][6]

The primary mechanism of action of Liproxstatin-1 is as a radical-trapping antioxidant (RTA).[1] It effectively intercepts and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is characteristic of ferroptosis. This activity is attributed to the arylamine moiety within its structure. While other antioxidants like α-tocopherol also trap radicals, Liproxstatin-1 demonstrates significantly greater potency in cellular and in vivo models of ferroptosis.[1] Studies have shown that Liproxstatin-1 does not significantly inhibit 15-lipoxygenase-1 (15-LOX-1), another enzyme implicated in lipid peroxidation, suggesting its primary role is in scavenging peroxyl radicals rather than preventing their enzymatic formation.[1]

The core signaling pathway inhibited by Liproxstatin-1 is the GPX4-regulated ferroptosis pathway. In this pathway, the depletion of glutathione (GSH) or direct inhibition of GPX4 leads to an accumulation of lipid hydroperoxides, particularly on phosphatidylethanolamines containing polyunsaturated fatty acids. In the presence of iron, these hydroperoxides undergo Fenton reactions, generating lipid radicals that propagate further damage, leading to membrane rupture and cell death. Liproxstatin-1 acts downstream in this cascade by neutralizing the lipid radicals.

Synthesis of this compound

The synthesis of Liproxstatin-1 involves a multi-step process culminating in the formation of the characteristic spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine core, followed by functionalization. The hydrochloride salt is then prepared for improved solubility and stability.

Synthesis Protocol

The following protocol is adapted from the supplementary information of Zilka et al., 2017, ACS Central Science.

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate

This starting material is commercially available but can be synthesized from 4-piperidone monohydrate hydrochloride.

Step 2: Synthesis of tert-butyl 3'-amino-1'H-spiro[piperidine-4,2'-quinoxaline]-1-carboxylate

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol, add 1,2-diaminobenzene (1.0 eq) and sulfur (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired spiro-quinoxalinamine intermediate.

Step 3: Synthesis of 1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

-

Dissolve the product from Step 2 (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 1-2 hours until the deprotection of the Boc group is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to obtain the crude amine salt.

-

Neutralize the salt with a base such as sodium bicarbonate solution and extract the free amine into an organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected spiro[piperidine-4,2'-quinoxalin]-3'-amine.

Step 4: Synthesis of N-((3-chlorophenyl)methyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (Liproxstatin-1)

-

To a solution of the amine from Step 3 (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in a solvent such as methanol, add a reducing agent like sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the addition of saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Liproxstatin-1 as a solid.

Step 5: Preparation of this compound

-

Dissolve the purified Liproxstatin-1 base in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

-

Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data

The biological activity of this compound has been quantified in various assays and models. A summary of key quantitative data is presented below.

| Parameter | Value | Cell Line/Model | Conditions | Reference |

| IC50 (Ferroptosis) | 22 nM | Gpx4-/- MEFs | RSL3-induced ferroptosis | [2][3][4][5][6] |

| EC50 (Ferroptosis) | 38 ± 3 nM | Pfa-1 mouse fibroblasts | RSL3-induced ferroptosis | [1] |

| In Vivo Efficacy | 10 mg/kg | Gpx4-/- mice | Daily intraperitoneal injection | [2][3] |

| In Vivo Efficacy | 10 mg/kg | Mouse model of hepatic ischemia/reperfusion | Intraperitoneal injection | [2][4] |

| Solubility (DMSO) | > 10.5 mg/mL | - | - | |

| Solubility (Ethanol) | ~2.39 mg/mL | - | With gentle warming |

Key Experimental Protocols

Detailed methodologies for the biological evaluation of Liproxstatin-1 are crucial for reproducible research. Below are protocols for key assays.

In Vitro Cell Viability Assay (Resazurin Reduction)

This assay measures cell viability by assessing the metabolic activity of cells.

-

Cell Seeding: Seed cells (e.g., Gpx4-/- MEFs or other ferroptosis-sensitive cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of Liproxstatin-1 to the cells. Include a vehicle control (e.g., DMSO).

-

Induction of Ferroptosis: After 1-2 hours of pre-treatment with Liproxstatin-1, add a ferroptosis-inducing agent (e.g., RSL3 at 100 nM or erastin at 10 µM).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).

-

Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence of the reduced product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation. The probe shifts its fluorescence emission from red to green upon oxidation.

-

Cell Seeding and Treatment: Seed and treat cells with Liproxstatin-1 and a ferroptosis inducer as described in the cell viability assay.

-

Probe Loading: 1-2 hours before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-2 µM.

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Cell Harvesting and Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The green fluorescence (oxidized probe) is typically detected in the FITC channel, and the red fluorescence (reduced probe) in the PE-Texas Red or a similar channel.

-

Data Analysis: The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation. Compare the ratios between different treatment groups.

In Vivo Model of Acute Kidney Injury

This protocol describes a model of conditional Gpx4 knockout in mice to induce acute renal failure, which can be rescued by Liproxstatin-1.

-

Animal Model: Use tamoxifen-inducible, kidney-specific Gpx4 knockout mice (e.g., Gpx4fl/fl;Cre-ERT2).

-

Induction of Knockout: Administer tamoxifen to the mice to induce Cre-recombinase activity and subsequent deletion of the Gpx4 gene in the kidneys.

-

Liproxstatin-1 Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily, starting from the first day of tamoxifen treatment.[2][3]

-

Monitoring: Monitor the mice for signs of distress, body weight changes, and survival.

-

Sample Collection: At a predetermined endpoint (e.g., day 14 or when humane endpoints are reached), euthanize the mice and collect blood and kidney tissue.

-

Analysis:

-

Blood Chemistry: Analyze serum for markers of kidney injury, such as blood urea nitrogen (BUN) and creatinine.

-

Histology: Perform histological analysis of kidney sections (e.g., H&E staining) to assess tubular damage.

-

Immunohistochemistry/Immunofluorescence: Stain kidney sections for markers of cell death (e.g., TUNEL assay) and lipid peroxidation (e.g., 4-HNE).

-

Conclusion

This compound is a cornerstone tool for the study of ferroptosis. Its discovery has not only provided a means to dissect the molecular mechanisms of this form of cell death but has also opened new avenues for therapeutic intervention in a range of diseases. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. As our understanding of ferroptosis continues to grow, the utility of potent and specific inhibitors like Liproxstatin-1 will undoubtedly expand, paving the way for novel therapeutic strategies.

References

- 1. doaj.org [doaj.org]

- 2. researchgate.net [researchgate.net]

- 3. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Author Guidelines [researcher-resources.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Liproxstatin-1 Hydrochloride: A Technical Guide to a Potent Radical-Trapping Antioxidant and Ferroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 hydrochloride is a potent small molecule inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] It functions as a radical-trapping antioxidant (RTA), effectively suppressing lipid peroxidation and protecting cells from ferroptotic death.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: Radical-Trapping Antioxidant

Liproxstatin-1 is a potent inhibitor of ferroptosis that acts by trapping lipid radicals, thereby preventing the propagation of lipid peroxidation.[5][6] This activity is central to its cytoprotective effects in models of ferroptosis induced by various stimuli, including the inhibition of glutathione peroxidase 4 (GPX4).[4][7] Unlike some other antioxidants, Liproxstatin-1's efficacy is attributed to its reactivity as an RTA within phospholipid bilayers rather than direct inhibition of lipoxygenases.[5][6] This direct interception of chain-carrying radicals makes it a highly effective agent in preventing the downstream consequences of lipid peroxidation that lead to cell death. In some contexts, Liproxstatin-1 has also been shown to restore the expression of GPX4 and ferroptosis suppressor protein 1 (FSP1).[7][8]

Quantitative Data

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Efficacy of Liproxstatin-1

| Parameter | Value | Cell Line/System | Notes | Reference(s) |

| IC50 (Ferroptosis Inhibition) | 22 nM | Gpx4-/- cells | --- | [1][2][3][4] |

| Lipid Peroxidation Prevention | 50 nM | Gpx4-/- cells | Completely prevents lipid peroxidation. | [1][2] |

| Protection against Ferroptosis Inducers (FINs) | 200 nM | Gpx4-/- cells | Effective against BSO (10 µM), erastin (1 µM), and RSL3 (0.5 µM). | [1][2] |

| EC50 (Ferroptosis Inhibition) | 38 ± 3 nM | Pfa-1 mouse fibroblasts | Induced by (1S,3R)-RSL3. | [5] |

Table 2: Chemical and Physical Properties of Liproxstatin-1 and its Hydrochloride Salt

| Property | Liproxstatin-1 | This compound | Reference(s) |

| Molecular Formula | C19H21ClN4 | C19H21ClN4.HCl | [2][9] |

| Molecular Weight | 340.85 g/mol | 377.31 g/mol | [2][10] |

| CAS Number | 950455-15-9 | 2250025-95-5 | [10][11] |

| Solubility | DMSO: ≥10.5 mg/mLEthanol: ≥2.39 mg/mL (with warming) | DMSO: Soluble to 100 mM0.1N HCl(aq): Soluble | [10][12][13] |

Signaling and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Ferroptosis signaling pathway and Liproxstatin-1's point of intervention.

Caption: A typical experimental workflow for evaluating Liproxstatin-1's protective effects.

Experimental Protocols

Induction of Ferroptosis with RSL3

This protocol describes the induction of ferroptosis in a cell culture model using the GPX4 inhibitor RSL3.

Materials:

-

Cell line of interest (e.g., HT-1080, Gpx4-/- mouse embryonic fibroblasts)

-

Complete cell culture medium

-

RSL3 (RAS-selective lethal 3) stock solution (e.g., 10 mM in DMSO)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Pre-treatment with Liproxstatin-1: Prepare serial dilutions of Liproxstatin-1 in complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of Liproxstatin-1. Incubate for 1-2 hours.

-

Induction with RSL3: Prepare a working solution of RSL3 in complete culture medium. A final concentration of 0.5-2 µM is often effective, but should be optimized for the specific cell line.[1][14][15] Add the RSL3-containing medium to the wells.

-

Incubation: Incubate the plate for the desired period (e.g., 12-24 hours).[15]

-

Assessment of Cell Viability: Following incubation, assess cell viability using a preferred method, such as a CCK-8 assay or by measuring lactate dehydrogenase (LDH) release into the supernatant.[2][16]

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol outlines the use of the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation.[17][18] Upon oxidation, the probe's fluorescence emission shifts from red (~590 nm) to green (~510 nm).[19][20]

Materials:

-

Cells treated as described in Protocol 4.1

-

C11-BODIPY 581/591 (stock solution, e.g., 10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Probe Loading: After the treatment period with RSL3 and Liproxstatin-1, remove the culture medium.

-

Prepare a working solution of C11-BODIPY 581/591 in serum-free medium or HBSS at a final concentration of 1-10 µM.[17][19]

-

Add the C11-BODIPY solution to the cells and incubate for 30 minutes at 37°C, protected from light.[17][19]

-

Washing: Remove the loading solution and wash the cells twice with PBS or HBSS.[19]

-

Analysis by Flow Cytometry:

-

Harvest the cells (e.g., using trypsin or accutase).[21]

-

Resuspend the cells in PBS.

-

Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.[17]

-

The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

-

-

Analysis by Fluorescence Microscopy:

-

Add fresh PBS or imaging buffer to the cells.

-

Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for both the oxidized (green) and reduced (red) forms of the dye.[18]

-

Conclusion

This compound is a well-characterized and highly potent inhibitor of ferroptosis, acting through a radical-trapping mechanism to prevent lipid peroxidation. Its low nanomolar efficacy and demonstrated in vivo activity make it an invaluable tool for studying ferroptosis and a promising candidate for therapeutic development in pathologies where ferroptosis plays a role, such as acute renal failure and ischemia/reperfusion injury.[1] The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Liproxstatin-1 in their studies.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liproxstatin-1 | C19H21ClN4 | CID 135735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Ferroptosis Inhibitors: R&D Systems [rndsystems.com]

- 11. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]

- 12. apexbt.com [apexbt.com]

- 13. axonmedchem.com [axonmedchem.com]

- 14. Ferroptosis experiments [bio-protocol.org]

- 15. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 18. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 20. abpbio.com [abpbio.com]

- 21. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

An In-depth Technical Guide to the Primary Targets of Liproxstatin-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 hydrochloride is a potent small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide delineates the primary molecular targets and mechanism of action of Liproxstatin-1. It is now understood that Liproxstatin-1 does not function as a traditional enzyme inhibitor with a single protein target. Instead, its primary role is that of a radical-trapping antioxidant (RTA) , directly neutralizing lipid peroxyl radicals within cellular membranes to halt the chain reaction of lipid peroxidation. This guide provides a comprehensive overview of the signaling pathways modulated by Liproxstatin-1, quantitative data on its efficacy, and detailed experimental protocols for its study.

Primary Mechanism of Action: Radical-Trapping Antioxidant

The core function of Liproxstatin-1 is to inhibit ferroptosis by acting as a potent RTA. Ferroptosis is characterized by the accumulation of lipid hydroperoxides, and Liproxstatin-1 directly intercepts and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[1] This activity is responsible for its cytoprotective effects in various models of ferroptosis. Theoretical studies suggest that the hydrogen atom abstraction from the aromatic amine group of Liproxstatin-1 is a key step in its radical-scavenging activity.

While initially investigated as a potential lipoxygenase inhibitor, studies have shown that Liproxstatin-1 does not significantly inhibit 15-lipoxygenase-1 (15-LOX-1) at concentrations where it effectively prevents ferroptosis.[1] Its efficacy as an RTA in lipid bilayers is significantly greater than that of α-tocopherol (vitamin E), highlighting its specialized role in preventing membrane lipid peroxidation.[1]

Modulation of Ferroptosis-Related Signaling Pathways

Liproxstatin-1 exerts its anti-ferroptotic effects by influencing key signaling pathways that regulate lipid peroxidation and cellular antioxidant capacity.

The GPX4-GSH Axis

The glutathione peroxidase 4 (GPX4) enzyme, in conjunction with its cofactor glutathione (GSH), is a central regulator of ferroptosis. GPX4 detoxifies lipid hydroperoxides to non-toxic lipid alcohols. Many inducers of ferroptosis act by depleting GSH or directly inhibiting GPX4. Liproxstatin-1 has been shown to restore the levels of both GPX4 and GSH in models of ferroptosis, thereby enhancing the cell's natural defense against lipid peroxidation.[2][3]

The FSP1-CoQ10 Pathway

Ferroptosis Suppressor Protein 1 (FSP1) is another critical anti-ferroptotic pathway that acts in parallel to the GPX4 axis. FSP1 reduces coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) can trap lipid peroxyl radicals. The interaction between Liproxstatin-1 and FSP1 is complex and somewhat contested in the literature. Some studies suggest that Liproxstatin-1 restores FSP1 expression in ferroptotic conditions.[3] Conversely, other reports describe Liproxstatin-1 as an inhibitor of FSP1.[4] This discrepancy may be context-dependent and warrants further investigation.

References

- 1. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]

- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

The Impact of Liproxstatin-1 Hydrochloride on Cellular Iron Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 hydrochloride (Lip-1) is a potent and specific inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. While not a direct iron chelator, Liproxstatin-1 exerts a significant, albeit indirect, influence on cellular iron metabolism by mitigating the downstream pathological consequences of excess labile iron. This technical guide provides an in-depth analysis of the mechanisms by which Liproxstatin-1 impacts iron-related cellular processes, summarizes key quantitative data, outlines detailed experimental protocols for studying these effects, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action of Liproxstatin-1

Liproxstatin-1 is a spiroquinoxalinamine derivative that functions as a radical-trapping antioxidant.[1] Its primary mechanism involves the inhibition of lipid peroxidation, a key event in ferroptosis.[2][3] This protective effect is particularly crucial in contexts of high iron levels and subsequent reactive oxygen species (ROS) production, which together drive the ferroptotic cascade.[4] The IC50 of Liproxstatin-1 against ferroptotic cell death is approximately 22 nM.[5]

Liproxstatin-1 and its Indirect Impact on Iron Metabolism

Ferroptosis is intrinsically linked to iron metabolism.[3] The presence of a labile iron pool is a prerequisite for the Fenton reaction, which generates highly reactive hydroxyl radicals that initiate lipid peroxidation.[3] While iron chelators like deferoxamine directly reduce the available iron pool to inhibit ferroptosis, Liproxstatin-1 acts downstream by neutralizing the lipid peroxyl radicals that are formed.[2][3]

However, studies have revealed that Liproxstatin-1 can also influence the expression and activity of key proteins involved in iron homeostasis and the ferroptotic pathway.

Modulation of Key Regulatory Proteins

Liproxstatin-1 treatment has been shown to modulate several proteins central to both ferroptosis and iron metabolism:

-

Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its inactivation is a hallmark of ferroptosis.[4][6] Liproxstatin-1 has been demonstrated to restore GPX4 levels that are reduced during ferroptotic insults.[1][2][7] This restoration is a key component of its cytoprotective effect.

-

Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4): ACSL4 is an enzyme that enriches cellular membranes with polyunsaturated fatty acids, making them more susceptible to peroxidation.[3] In some models, Liproxstatin-1 treatment has been associated with a decrease in ACSL4 expression.[8]

-

Transferrin Receptor 1 (TfR1): TfR1 is responsible for the uptake of transferrin-bound iron into the cell. Increased TfR1 expression can lead to higher intracellular iron levels, sensitizing cells to ferroptosis. Some studies have shown that Liproxstatin-1 can help to balance the expression of TfR1.[9]

-

Ferritin: Ferritin is the primary intracellular iron storage protein.[3] Its degradation through a process called ferritinophagy releases iron into the labile pool, promoting ferroptosis. The effects of Liproxstatin-1 on ferritin levels can be context-dependent, but by preventing the downstream consequences of iron overload, it helps maintain cellular homeostasis.[10]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of Liproxstatin-1.

Table 1: Effect of Liproxstatin-1 on Protein Expression

| Protein | Cell/Tissue Type | Condition | Treatment | Change in Protein Level | Reference |

| GPX4 | Myocardium | Ischemia/Reperfusion | Liproxstatin-1 | Restored to near-normal levels | [1] |

| GPX4 | Oligodendrocytes | RSL-3 induced ferroptosis | Liproxstatin-1 | Restored to normal levels | [2][7] |

| GPX4 | Rat Spinal Cord | CFA-induced inflammation | Liproxstatin-1 | Increased | [8] |

| ACSL4 | Rat Spinal Cord | CFA-induced inflammation | Liproxstatin-1 | Decreased | [8] |

| VDAC1 | Myocardium | Ischemia/Reperfusion | Liproxstatin-1 | Reduced levels | [1] |

| xCT (SLC7A11) | Mouse Hippocampus | LPS-induced inflammation | Liproxstatin-1 | Regulated | [10] |

| Ferritin (Fth) | Mouse Hippocampus | LPS-induced inflammation | Liproxstatin-1 | Regulated | [10] |

Table 2: Effect of Liproxstatin-1 on Cellular Markers of Ferroptosis and Iron Overload

| Marker | Cell/Tissue Type | Condition | Treatment | Outcome | Reference |

| Lipid Peroxidation | Oligodendrocytes | RSL-3 induced ferroptosis | Liproxstatin-1 | Inhibited | [2][7] |

| Mitochondrial ROS | Myocardium | Ischemia/Reperfusion | Liproxstatin-1 | Decreased production | [1] |

| Malondialdehyde (MDA) | Rat Pancreas | Hypertriglyceridemic Pancreatitis | Liproxstatin-1 | Reduced levels | [6] |

| Intracellular Iron | Rat Spinal Cord | CFA-induced inflammation | Liproxstatin-1 | Decreased levels | [8] |

| Glutathione (GSH) | Rat Pancreas | Hypertriglyceridemic Pancreatitis | Liproxstatin-1 | Recovered levels | [6] |

Signaling Pathways and Experimental Workflows

Ferroptosis Signaling Pathway

The following diagram illustrates the central role of iron in the ferroptosis pathway and the point of intervention for Liproxstatin-1.

Experimental Workflow

The diagram below outlines a typical experimental workflow to investigate the effects of Liproxstatin-1 on iron metabolism and ferroptosis.

Experimental Protocols

Measurement of Intracellular Iron Levels by ICP-MS

This protocol provides a highly sensitive method for quantifying total intracellular iron.

-

Cell Harvesting: Pellet cells by centrifugation at 800 x g for 5 minutes at 20°C.[11]

-

Cell Lysis: Remove the supernatant and lyse the cell pellet in 250 µL of RIPA buffer supplemented with 1% protease and phosphatase inhibitors.[11]

-

Protein Quantification: Measure the protein concentration of the lysate using a BCA assay for later normalization.[11]

-

Acid Digestion: Combine the cell lysate with 0.5 mL of trace metal-grade concentrated nitric acid (HNO3).[11]

-

Heating: Heat the samples at 50°C for 1 hour to ensure complete digestion.[11]

-

Dilution: Transfer the digested samples to 15 mL centrifuge tubes and dilute with 4.45 mL of purified water.[11]

-

Internal Standard: Spike samples with an internal standard (e.g., 50 µL of 5 µg/L gallium).[11]

-

Analysis: Determine iron concentrations using an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).[11]

-

Normalization: Normalize the measured iron concentrations to the total protein content determined in step 3.[11]

Western Blotting for Ferroptosis-Related Proteins

This protocol is used to assess changes in the expression levels of key proteins.

-

Protein Extraction: Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-GPX4, anti-ACSL4, anti-TfR1, anti-Ferritin) diluted in blocking buffer.[12][13][14][15]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Assessment of Lipid Peroxidation using C11-BODIPY 581/591

This fluorescent probe is widely used to detect lipid peroxidation in live cells.[15]

-

Cell Seeding: Seed cells in a suitable format for microscopy or flow cytometry (e.g., glass-bottom dishes or 96-well plates).

-

Treatment: Treat cells with the ferroptosis inducer and/or Liproxstatin-1 as per the experimental design.

-

Probe Loading: Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.

-

Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).

-

Imaging/Analysis:

-

Microscopy: Image the cells immediately using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the shift in fluorescence from the red to the green channel.

-

Conclusion and Future Directions

This compound is a powerful tool for studying and inhibiting ferroptosis. Its mechanism, centered on the suppression of lipid peroxidation, indirectly but profoundly impacts the cellular consequences of iron dysregulation.[1][2] By restoring the levels of critical antioxidant enzymes like GPX4 and mitigating the damage caused by the labile iron pool, Liproxstatin-1 provides a robust cytoprotective effect against iron-dependent cell death.[1][7]

For drug development professionals, the ability of Liproxstatin-1 to counteract ferroptosis highlights a promising therapeutic avenue for a range of pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and certain types of cancer where iron-mediated cell death is a contributing factor.[1][4][16] Future research should continue to elucidate the precise molecular interactions of Liproxstatin-1 and explore its therapeutic potential in preclinical and clinical settings.

References

- 1. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]

- 4. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Liproxstatin-1 attenuates acute hypertriglyceridemic pancreatitis through inhibiting ferroptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intrathecal liproxstatin-1 delivery inhibits ferroptosis and attenuates mechanical and thermal hypersensitivities in rats with complete Freund’s adjuvant-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Ferroptosis Inhibitor Liproxstatin-1 Ameliorates LPS-Induced Cognitive Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular iron measurements by ICP-MS [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]

- 14. Ferroptosis Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 15. Characteristics and Biomarkers of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Optimal Concentration of Liproxstatin-1 Hydrochloride for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Liproxstatin-1 hydrochloride is a potent and specific inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Its ability to prevent this cell death pathway makes it a valuable tool in studying cellular demise and a potential therapeutic agent for diseases associated with ferroptosis. This document provides detailed application notes and protocols for the optimal use of this compound in cell culture.

Introduction to this compound

This compound is a spiroquinoxalinamine derivative that acts as a radical-trapping antioxidant, effectively suppressing lipid peroxidation.[3] It has a reported half-maximal inhibitory concentration (IC50) of 22 nM for ferroptotic cell death.[1][2][4] This potent activity allows for its use at low nanomolar concentrations in various cell culture models to protect against ferroptosis induced by agents such as erastin, RSL3, and buthionine sulfoximine (BSO).[1][4]

Mechanism of Action: Inhibition of Ferroptosis

This compound prevents ferroptotic cell death by inhibiting the accumulation of lipid reactive oxygen species (ROS). The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[5] Ferroptosis can be initiated through the inhibition of System Xc-, which blocks the uptake of cystine, a precursor for the antioxidant glutathione (GSH), or by direct inhibition of GPX4. When GPX4 is inactivated, lipid peroxides accumulate, leading to cell death. Liproxstatin-1 acts as a radical-trapping antioxidant, intercepting lipid peroxyl radicals to break the chain reaction of lipid peroxidation, thereby preventing cell death.

Caption: Mechanism of Liproxstatin-1 in preventing ferroptosis.

Optimal Concentrations for Cell Culture

The optimal concentration of this compound can vary depending on the cell type, the inducer of ferroptosis, and the experimental duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. The following table summarizes effective concentrations from various studies.

| Cell Line | Ferroptosis Inducer | Effective Concentration of Liproxstatin-1 HCl | Reference |

| Gpx4-/- Mouse Embryonic Fibroblasts | Genetic deletion of Gpx4 | 22 nM (IC50) | [1][4] |

| Gpx4-/- Mouse Embryonic Fibroblasts | RSL3 (0.5 µM), Erastin (1 µM), BSO (10 µM) | 50 nM (complete prevention of lipid peroxidation), 200 nM (dose-dependent protection) | [1][4] |

| Human Renal Proximal Tubule Cells | RSL3 | Not specified, potent protection | |

| U251 Human Glioblastoma Cells | S63845 + A1331852 | Not specified, complete protection | [4] |

| Isolated Perfused Mouse Hearts | Ischemia/Reperfusion | 200 nM | [3] |

| HK-2 Human Kidney Cells | Erastin | 1 µM | [6] |

| Caco-2 Human Colon Carcinoma Cells | Hypoxia/Reoxygenation | 200 nM | [7] |

| OLN-93 Oligodendrocyte Cell Line | RSL-3 (7.89 µM) | 1 µM | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[1]

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 377.31 g/mol ), dissolve 3.77 mg of the powder in 1 mL of DMSO.

-

To aid dissolution, the solution can be warmed at 37°C for 10 minutes and/or sonicated.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months.[1] For long-term storage (up to 1 year), -80°C is recommended.[9]

-

Caption: Workflow for preparing this compound stock solution.

General Protocol for Ferroptosis Inhibition Assay

This protocol provides a general guideline for assessing the inhibitory effect of this compound on ferroptosis.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Ferroptosis inducer (e.g., Erastin, RSL3)

-

This compound stock solution

-

96-well plates

-

Assay reagent for cell viability (e.g., WST-1, MTT, or LDH release kit)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Pre-treatment (Optional but Recommended): Some protocols recommend pre-treating the cells with this compound for a few hours (e.g., 1-12 hours) before adding the ferroptosis inducer.[7] Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing Liproxstatin-1.

-

Induction of Ferroptosis: Prepare solutions of the ferroptosis inducer in culture medium, with or without the corresponding concentrations of this compound. Remove the medium from the wells and add 100 µL of these solutions. Include appropriate controls:

-

Vehicle control (medium with DMSO)

-

Liproxstatin-1 only control

-

Ferroptosis inducer only control

-

-

Incubation: Incubate the plate for the desired period (e.g., 12-72 hours), depending on the cell type and the ferroptosis inducer used.[1][6]

-

Assessment of Cell Viability: Quantify cell viability using a suitable assay according to the manufacturer's instructions. For example, using a WST-1 assay, add 10 µL of the WST-1 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm.[10]

-

Caption: General workflow for a ferroptosis inhibition assay.

Protocol for Measurement of Lipid Peroxidation

Lipid peroxidation is a key feature of ferroptosis. This can be assessed by measuring malondialdehyde (MDA) levels or by using fluorescent probes.

-

Measurement of Malondialdehyde (MDA):

-

Culture and treat cells as described in the ferroptosis inhibition assay protocol.

-

Collect cell pellets by centrifugation.

-

Lyse the cells according to the instructions of a commercially available MDA assay kit.

-

Perform the assay by mixing the cell lysate with the provided reagents, which typically involves a reaction that generates a colored or fluorescent product.

-

Measure the absorbance or fluorescence using a microplate reader.[6][8]

-

-

Fluorescent Probe-based Assay (e.g., using BODIPY™ 581/591 C11):

-

Culture and treat cells in a suitable format for fluorescence microscopy or flow cytometry.

-

At the end of the treatment period, load the cells with the fluorescent probe (e.g., 1-10 µM BODIPY™ 581/591 C11) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Analyze the cells by fluorescence microscopy or flow cytometry. In the presence of lipid peroxidation, the fluorescence of BODIPY™ 581/591 C11 shifts from red to green.

-

Concluding Remarks

This compound is a highly effective and specific inhibitor of ferroptosis, making it an indispensable tool for studying this form of cell death. The optimal concentration and experimental conditions should be empirically determined for each cell type and experimental setup. The protocols provided here serve as a general guideline to facilitate the successful application of this compound in cell culture experiments.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The Ferroptosis Pathway | Rockland [rockland.com]

- 6. Liproxstatin-1 Alleviated Ischemia/Reperfusion-Induced Acute Kidney Injury via Inhibiting Ferroptosis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]

- 10. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

Application Notes and Protocols for Western Blot Analysis of GPX4 Expression Following Liproxstatin-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides.[1] Liproxstatin-1 is a potent inhibitor of ferroptosis, and its mechanism of action is closely linked to the modulation of GPX4 activity and expression.[1][2] This document provides detailed application notes and protocols for the analysis of GPX4 protein expression by Western blot in response to Liproxstatin-1 treatment.

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample. In this application, the expression level of GPX4 is quantified in cells or tissues that have been treated with Liproxstatin-1, often in a model where ferroptosis is induced. The protocol involves preparing protein lysates, separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing for GPX4 using a specific primary antibody. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and quantification.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ferroptosis signaling pathway involving GPX4 and the general workflow for a Western blot experiment to analyze the effects of Liproxstatin-1.

Caption: Ferroptosis signaling pathway highlighting the role of GPX4 and Liproxstatin-1.

Caption: Step-by-step workflow for Western blot analysis of GPX4.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effect of Liproxstatin-1 on GPX4 protein expression from various studies. The values are presented as relative changes compared to control conditions.

| Cell/Tissue Type | Condition | Treatment | GPX4 Protein Expression (Fold Change vs. Control) | Reference |

| Mouse Myocardium | Ischemia/Reperfusion | Liproxstatin-1 (200 nM) | ~1.5 - 2.0 fold increase vs. I/R group | [2] |

| OLN93 Oligodendrocytes | RSL-3 (GPX4 inhibitor) | Liproxstatin-1 (1 µM) | Restoration to near-control levels | [3][4] |

| Mouse Liver | High-Fat High-Fructose Diet | Liproxstatin-1 (10 mg/kg/day) | ~1.5 fold increase vs. diet group | [5] |

| Human Kidney Cells (HK-2) | GPX4 Knockdown | Liproxstatin-1 | Partial rescue of GPX4 expression | Not specified |

Experimental Protocols

A. Cell Culture and Treatment

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment. For example, seed K562 cells at a density of 1x10^4 cells/well in a 96-well plate for viability assays or 2x10^5 cells/ml in 6-well plates for protein extraction.[6]

-

Ferroptosis Induction (Optional): To study the protective effects of Liproxstatin-1, induce ferroptosis using an agent like RSL3 (a GPX4 inhibitor) or erastin. The concentration and duration of treatment should be optimized for the specific cell line. For instance, OLN93 oligodendrocytes can be treated with RSL-3 at a concentration range of 0–100 μM.[4]

-

Liproxstatin-1 Treatment: Prepare a stock solution of Liproxstatin-1 in DMSO.[7] Dilute the stock solution in culture medium to the desired final concentration (e.g., 22 nM to 200 nM).[7] Treat the cells with Liproxstatin-1, either alone or in combination with a ferroptosis inducer, for the desired duration (e.g., 24 or 48 hours).[6]

-

Controls: Include appropriate controls in your experiment:

-

Vehicle control (cells treated with the same concentration of DMSO used for Liproxstatin-1).

-

Untreated control.

-

Positive control for ferroptosis (cells treated with the inducer alone).

-

B. Protein Extraction

-

Cell Lysis:

-

For adherent cells, wash the cells with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in lysis buffer.

-

-

Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

C. Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE:

-

Load the denatured protein samples into the wells of a 12% or 15% SDS-polyacrylamide gel. For proteins with smaller molecular weights like GPX4, a 15% gel is recommended.

-

Include a pre-stained protein ladder to monitor the migration of proteins.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane. A 0.22 µm pore size is recommended for smaller proteins.

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour in a wet transfer system).

-

-

Blocking:

-

After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

-

-

Primary Antibody Incubation:

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature.[9]

-

-

Washing: Repeat the washing step as described in C.6.

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the GPX4 band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.

-

Calculate the relative fold change in GPX4 expression between different treatment groups.[9]

-

References

- 1. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liproxstatin-1 induces cell cycle arrest, apoptosis, and caspase-3/GSDME-dependent secondary pyroptosis in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for CCK-8 and MTT Cell Viability Assays with Liproxstatin-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing cell viability using the Cell Counting Kit-8 (CCK-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays in the presence of Liproxstatin-1 hydrochloride, a potent inhibitor of ferroptosis.

Introduction to Cell Viability Assays

Cell viability assays are crucial tools for evaluating the effects of chemical compounds on cellular health. The CCK-8 and MTT assays are two widely used colorimetric methods that indirectly measure cell viability by assessing the metabolic activity of a cell population.[1][2]

-